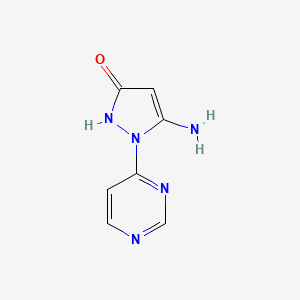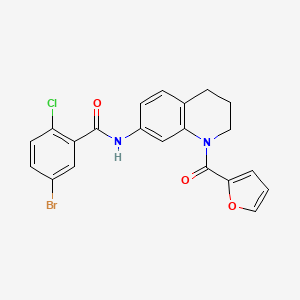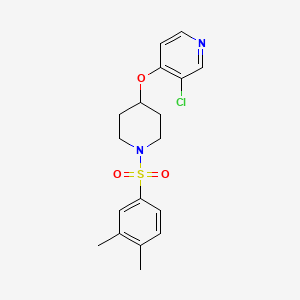
Itttdqp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Itttdqp is a synthetic molecule composed of three components: a quinoline, an indole, and a pyrrole. It is a small molecule that has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been studied for its potential anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective properties.
Mécanisme D'action
Itttdqp is believed to act through a variety of mechanisms. It has been shown to modulate the expression of certain proteins and enzymes, which can affect the function of cells and tissues. It has also been shown to modulate the activity of certain neurotransmitters and hormones, which can affect the functioning of the nervous system and endocrine system. Additionally, it has been shown to modulate the activity of certain enzymes and receptors, which can affect the functioning of the immune system.
Biochemical and Physiological Effects
Itttdqp has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, which can affect the metabolism of cells and tissues. It has also been shown to modulate the activity of certain hormones, which can affect the functioning of the endocrine system. Additionally, it has been shown to modulate the activity of certain neurotransmitters, which can affect the functioning of the nervous system. Furthermore, it has been shown to modulate the activity of certain receptors, which can affect the functioning of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ittddqp for research in the lab include its relatively simple and cost-effective synthesis, its ability to modulate the activity of various proteins and enzymes, and its potential therapeutic applications. However, there are some limitations to using Ittddqp for research in the lab. These include the lack of data regarding the long-term safety and efficacy of Ittddqp, the potential for drug-drug interactions, and the lack of information regarding the mechanism of action.
Orientations Futures
The future directions for research into Ittddqp include further studies into its potential therapeutic applications, its mechanism of action, and its long-term safety and efficacy. Additionally, further studies could be conducted to explore the potential for drug-drug interactions and to identify new therapeutic targets. Furthermore, further studies could be conducted to explore the potential for Ittddqp to be used as a novel drug delivery system. Finally, further studies could be conducted to explore the potential for Ittddqp to be used in combination with other drugs or therapies to treat various diseases and conditions.
Méthodes De Synthèse
Itttdqp is synthesized through a reaction between the three components: a quinoline, an indole, and a pyrrole. The reaction is carried out in a three-step process, which involves the formation of a Schiff base, followed by reduction of the Schiff base and finally the formation of the desired product. The synthesis of Ittddqp is relatively simple and cost-effective, making it an attractive option for research into its therapeutic applications.
Applications De Recherche Scientifique
Itttdqp has been studied for its potential therapeutic applications in a variety of diseases and conditions. It has been studied for its potential anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective properties. It has also been studied for its potential to modulate the immune system, improve learning and memory, and reduce the risk of cardiovascular disease. Furthermore, it has been studied for its potential to reduce pain and inflammation, and to improve the quality of life for those suffering from chronic illnesses. Additionally, it has been studied for its potential to treat neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H45N3O6/c1-3-5-7-9-13-28(14-10-8-6-4-2)50-44(52)34-21-17-30-32-19-23-36-43-37(24-20-33(41(32)43)31-18-22-35(45(50)53)42(34)40(30)31)47(55)51(46(36)54)39(48(56)57)25-27-26-49-38-16-12-11-15-29(27)38/h11-12,15-24,26,28,39,49H,3-10,13-14,25H2,1-2H3,(H,56,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFFZPLLEXRHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC8=CNC9=CC=CC=C98)C(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H45N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2806397.png)
![Ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2806398.png)

![2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2806400.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2806405.png)

![[5-(Butan-2-yloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2806407.png)


![1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2806410.png)